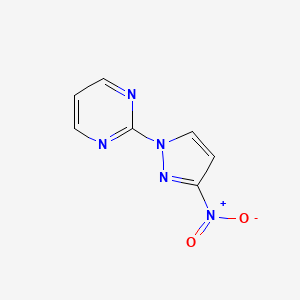

2-(3-nitro-1H-pyrazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-(3-nitropyrazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)6-2-5-11(10-6)7-8-3-1-4-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXAQMSNTVTZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=CC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-nitro-1H-pyrazole Core

The 3-nitro-1H-pyrazole nucleus is a key intermediate for constructing the target compound. Preparation methods generally involve:

Nitration of Pyrazole Derivatives: Starting from pyrazole or pyrazoline derivatives, nitration at the 3-position can be achieved using nitrating agents under controlled conditions to yield 3-nitro-pyrazoles. This step is critical to introduce the nitro functionality essential for further functionalization.

Direct Synthesis via Cyclization: Pyrazoles can be synthesized via cyclization reactions of chalcones with hydrazine derivatives such as succinic dihydrazide or phenylhydrazine. Subsequent oxidation (e.g., using bromine or oxygen) converts dihydropyrazoles to pyrazoles, which can then be nitrated.

Microwave-Assisted and Mannich Reactions: Advanced methods include microwave-assisted synthesis for pyrazolone derivatives and modified Mannich reactions to introduce functional groups on the pyrazole ring, including nitro substituents.

Functionalization of Pyrazole at N1 Position

The key step to obtain 2-(3-nitro-1H-pyrazol-1-yl)pyrimidine involves selective substitution at the N1 position of the pyrazole ring:

N1-Alkylation or Arylation Under Basic Conditions: The N1 position of 3-nitro-1H-pyrazole can be selectively alkylated or arylated using alkyl or aryl halides in the presence of superbasic media such as K2CO3 in DMSO. This method provides good to excellent yields and regioselectivity, minimizing formation of regioisomeric mixtures.

Nucleophilic Aromatic Substitution (SNAr): Electron-deficient aromatic heterocycles like 2-chloropyrimidine or 5-bromo-2-fluoropyrimidine can undergo SNAr reactions with the deprotonated pyrazole nucleophile at the N1 position. This approach allows direct coupling of the pyrazole to the pyrimidine ring at the desired position.

Preparation of Pyrimidine Derivative

- Halogenation of Pyrimidinones: Starting from 2-pyrimidone (2-hydroxypyrimidine) derivatives, halogenation (chlorination) using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) yields 2-chloropyrimidine derivatives. These serve as electrophilic partners for nucleophilic substitution by the pyrazole anion.

Coupling to Form this compound

The final step involves coupling the N1-deprotonated 3-nitro-pyrazole with the 2-chloropyrimidine derivative:

Reaction Conditions: Typically performed in polar aprotic solvents (e.g., dimethyl sulfoxide, DMF) under mild heating or room temperature, in the presence of a base such as potassium carbonate to deprotonate the pyrazole and facilitate nucleophilic attack on the pyrimidine ring.

Purification: The product is isolated by conventional methods such as recrystallization or chromatography to obtain pure this compound.

Summary Table of Preparation Steps

Research Findings and Observations

Regioselectivity: The N1 position of 3-nitro-pyrazole is selectively functionalized under superbasic conditions, avoiding formation of N2-substituted regioisomers.

Mild Reaction Conditions: The use of mild bases and solvents like DMSO allows the coupling reactions to proceed efficiently at room temperature or slightly elevated temperatures, preserving sensitive nitro groups.

Versatility: The SNAr approach enables substitution on various pyrimidine derivatives, allowing structural diversity in the synthesized compounds.

Characterization: Structural confirmation of intermediates and final products is achieved by FT-IR, 1H-NMR, 13C-NMR spectroscopy, and microanalysis, ensuring purity and correct substitution patterns.

Chemical Reactions Analysis

2-(3-nitro-1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases like sodium hydroxide. Major products formed from these reactions include amino derivatives and substituted pyrazole-pyrimidine compounds.

Scientific Research Applications

Chemical Applications

Synthesis Building Block

2-(3-nitro-1H-pyrazol-1-yl)pyrimidine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.

Reactivity

The compound's nitro group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This characteristic is particularly useful in the development of new materials with specific electronic and optical properties.

| Reaction Type | Description |

|---|---|

| Oxidation | The nitro group can be further oxidized under strong oxidizing conditions. |

| Reduction | The nitro group can be reduced to an amino group using reducing agents like hydrogen gas. |

| Substitution | Nucleophilic substitution can occur at positions adjacent to the nitro group. |

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has demonstrated promising anticancer activity across multiple cancer cell lines. For instance, it has been reported to inhibit cell proliferation and induce apoptosis in A549 (lung), HCT116 (colon), and MCF-7 (breast) cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25.0 | Induction of apoptosis |

| HCT116 | 30.5 | Inhibition of cell proliferation |

| MCF-7 | 22.8 | Cell cycle arrest |

Medicinal Chemistry

This compound is being explored as a potential drug candidate due to its ability to interact with various biological targets. The mechanism of action involves forming covalent bonds with enzymes or receptors, which can inhibit their activity or modulate their functions.

Case Studies

Recent studies have focused on the compound's role in inhibiting specific kinases involved in cancer progression. For example, derivatives of this compound have been designed to selectively inhibit c-Met kinases, which are implicated in tumor growth and metastasis .

Industrial Applications

In addition to its biological significance, this compound is utilized in the development of new materials with enhanced electronic properties. Its unique structure allows for modifications that can lead to materials suitable for electronics and photonics applications.

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

- Nitro Group vs. Halogens: The nitro group in the target compound contrasts with halogen substituents (e.g., chloro, bromo) in analogs like 4,6-dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine . Halogenated derivatives, however, are more commonly used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the ease of oxidative addition with palladium catalysts .

- Nitro Group vs. Methyl/Amino Groups: Methyl groups (e.g., in 3-methyl-pyrazole derivatives) donate electron density, increasing the basicity of the pyrazole ring. In contrast, the nitro group reduces electron density, which may hinder metal coordination but enhance π-stacking interactions in biological systems . Amino-substituted analogs (e.g., ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate) exhibit nucleophilic reactivity, enabling further functionalization, whereas the nitro group may require reduction to an amine for similar transformations .

Data Table: Key Comparisons

Biological Activity

2-(3-nitro-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that combines the structural features of both pyrazole and pyrimidine. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the nitro group enhances its reactivity and biological interactions, making it a subject of various pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components. This interaction may inhibit enzyme activity or modulate receptor functions, leading to various biological effects such as cytotoxicity against cancer cells or antimicrobial action against pathogens.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's mechanism involves disrupting cellular pathways essential for cancer cell survival .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25.0 | Induction of apoptosis |

| HCT116 (Colon) | 30.5 | Inhibition of cell proliferation |

| MCF-7 (Breast) | 22.8 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, effective against various bacterial strains. Its mode of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 18 µg/mL |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Lung Cancer : A study involving A549 lung carcinoma cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an observed IC50 value of 25 µM. The study reported that the compound induced apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacterial pathogens, including resistant strains. The results indicated that it exhibited potent antibacterial activity, particularly against Staphylococcus aureus, with an MIC value of 15 µg/mL.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-nitro-1H-pyrazol-1-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling pyrazole and pyrimidine precursors. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts can enhance reaction efficiency in heterocyclic coupling reactions by reducing side products . Multi-step protocols may include:

Nitro-functionalization : Nitration of pyrazole derivatives using HNO₃/H₂SO₄ under controlled temperatures (0–5°C).

Coupling : Suzuki-Miyaura or nucleophilic aromatic substitution (SNAr) reactions to attach the nitro-pyrazole to pyrimidine.

Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of nitro and pyrimidine substituents. For example, deshielded protons near the nitro group appear at δ 8.5–9.0 ppm .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and nitro-group orientation. High-resolution data (>1.0 Å) are essential for detecting conformational isomerism .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for nitro-group stability under ionization .

Q. How can reactivity of the nitro group in this compound be leveraged for further functionalization?

- Methodological Answer : The nitro group is a versatile handle for:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ converts nitro to amine, enabling conjugation with carbonyls or electrophiles .

- Nucleophilic Substitution : Replacement with thiols or alkoxides under basic conditions (e.g., K₂CO₃ in DMSO) .

- Oxidation : Controlled oxidation with KMnO₄ can yield nitroso or hydroxylamine derivatives, useful in coordination chemistry .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict binding affinity with biological targets (e.g., enzymes or DNA). Focus on nitro-group charge distribution and π-π stacking with pyrimidine .

- Molecular Dynamics (MD) : Simulates interactions in solvated environments to assess stability of nitro-group hydrogen bonds. Software like GROMACS or AMBER is used .

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with antifungal or antiviral activity observed in vitro .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Varying pH or solvent (DMSO vs. aqueous buffer) affects nitro-group redox stability. Standardize protocols using controls like nitrofurantoin .

- Structural Analogues : Compare activity of this compound with its 5-nitro isomer or des-nitro derivatives to isolate electronic effects .

- Target Specificity : Use CRISPR-edited cell lines to confirm whether activity is mediated by specific enzymes (e.g., cytochrome P450) .

Q. What strategies mitigate instability of the nitro group during storage or biological assays?

- Methodological Answer :

- Storage : Lyophilize the compound and store under inert gas (Ar) at –20°C to prevent photodegradation or hydrolysis.

- Stabilizers : Add antioxidants (e.g., ascorbic acid) to aqueous buffers during cell-based assays .

- Real-Time Monitoring : Use UV-Vis spectroscopy (λmax ~270 nm for nitroaromatics) to track degradation kinetics .

Q. How can the compound’s mode of action in antimicrobial studies be elucidated?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against dihydrofolate reductase (DHFR) or DNA gyrase, common targets for pyrimidine derivatives. Use IC₅₀ values from fluorometric assays .

- Resistance Studies : Serial passage of microbes (e.g., Candida albicans) under sublethal compound concentrations identifies mutations conferring resistance (e.g., efflux pump upregulation) .

- Metabolomics : LC-MS profiles of treated cells reveal disrupted pathways (e.g., purine/pyrimidine metabolism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.